molecular formula C13H26O4 B12551327 (2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid CAS No. 828930-49-0

(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid

Cat. No.: B12551327
CAS No.: 828930-49-0
M. Wt: 246.34 g/mol
InChI Key: BELIKQQKNDRRRU-VXGBXAGGSA-N
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Description

“(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid” is a chiral hydroxypropanoic acid derivative characterized by a branched alkyl ether substituent at the C2 position and a hydroxyl group at C2. Its structure combines hydrophilic (hydroxypropanoic acid) and hydrophobic (branched alkyl chain) regions, which may influence solubility, membrane permeability, and biological interactions .

Properties

CAS No.

828930-49-0

Molecular Formula

C13H26O4

Molecular Weight

246.34 g/mol

IUPAC Name

(2R)-2-[(3R)-3,7-dimethyloctoxy]-3-hydroxypropanoic acid

InChI

InChI=1S/C13H26O4/c1-10(2)5-4-6-11(3)7-8-17-12(9-14)13(15)16/h10-12,14H,4-9H2,1-3H3,(H,15,16)/t11-,12-/m1/s1

InChI Key

BELIKQQKNDRRRU-VXGBXAGGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)CCO[C@H](CO)C(=O)O

Canonical SMILES

CC(C)CCCC(C)CCOC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the esterification of (3R)-3,7-dimethyloctanol with a suitable acid chloride, followed by hydrolysis to yield the desired acid. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups of the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and structurally related hydroxypropanoic acid derivatives:

Compound Name Substituents Molecular Weight (g/mol) Solubility (Key Solvents) Biological Activity Highlights
(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid (3R)-3,7-Dimethyloctyl ether at C2 ~260 (estimated) Low aqueous solubility (inferred); soluble in DMSO, ethanol Not directly reported; inferred membrane interaction due to lipophilicity
3-(3-Hydroxyphenyl)propanoic acid () 3-Hydroxyphenyl at C3 166.13 1 mg/ml in PBS; 2 mg/ml in ethanol Inhibits Aβ42 aggregation, reduces bone resorption
(2R)-3-Chloro-2-hydroxypropanoic acid () Cl at C3, hydroxyl at C2 123.99 High aqueous solubility Intermediate in chiral synthesis
(2R)-3-Phenyl-2-(phenylmethoxycarbonylamino)propanoic acid () Benzyloxycarbonylamino at C2, phenyl at C3 299.33 Soluble in DMF, DMSO Peptide synthesis building block

Key Observations

Lipophilicity and Solubility: The target compound’s 3,7-dimethyloctyl ether group likely reduces aqueous solubility compared to phenyl or chlorinated analogs (e.g., 3-(3-hydroxyphenyl)propanoic acid is soluble in PBS at 1 mg/ml , while the target compound’s solubility is inferred to be lower due to its long alkyl chain). This property may enhance its ability to cross lipid membranes .

Stereochemical Sensitivity: The (2R,3R)-configuration differentiates it from (2S)-configured analogs (e.g., ’s (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid), which are critical for receptor binding in neurological applications .

Biological Activity

(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, summarizing key findings from diverse research studies, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a specific stereochemistry and molecular structure that influences its biological activity. Its molecular formula is C16H30O4C_{16}H_{30}O_4, with a molecular weight of approximately 286.42 g/mol. The presence of hydroxy and ether functional groups contributes to its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that (2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that this compound may inhibit tumor growth by modulating cellular pathways involved in proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in various cell lines, suggesting potential use in treating inflammatory diseases.
  • Metabolic Regulation : Preliminary data indicate that it may play a role in metabolic processes, potentially influencing lipid metabolism.

Antitumor Activity

A study evaluated the effect of (2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM across different cancer types.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)10Induction of apoptosis via caspase activation
MCF-7 (Breast)8Inhibition of ERK signaling pathway
HeLa (Cervical)12Upregulation of p53 expression

Anti-inflammatory Effects

In vitro studies demonstrated that treatment with the compound led to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

Treatment Concentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control150200
5120180
1090150
2060100

Mechanistic Insights

The biological activity of (2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid can be attributed to its ability to interact with various molecular targets:

  • MDM2 Inhibition : Similar compounds have been reported to inhibit MDM2, leading to increased p53 activity, which is crucial for tumor suppression.
  • NF-kB Pathway Modulation : The compound may inhibit the NF-kB signaling pathway, reducing inflammation and promoting apoptosis in cancer cells.

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